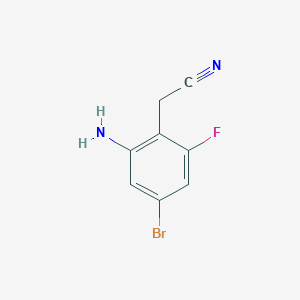

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile

Description

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile (CAS: 1000340-98-6) is a substituted aromatic nitrile compound featuring a bromo, fluoro, and amino group on the phenyl ring. Its molecular formula is C₈H₅BrFN₂, with a molecular weight of 243.04 g/mol. The compound is commonly identified by synonyms such as 5-Bromo-2-cyanomethyl-3-Fluoroaniline and 2-Amino-4-bromo-6-fluoro-benzyl cyanide .

Properties

IUPAC Name |

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBROJEWHLGVDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)CC#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646924 | |

| Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-98-6 | |

| Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{4-bromo-2-fluoroaniline} + \text{NaCN} \rightarrow \text{2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile}

$$

Method 2: Direct Amination of Halogenated Aromatics

In this method, a halogenated aromatic compound is reacted with ammonia or an amine:

- Starting Material : 4-bromo-2-fluorobenzonitrile

- Reagents : Ammonia or primary amines

- Conditions : The reaction is performed in an organic solvent such as ethanol at elevated temperatures.

- Yield : Yields can vary but have been reported up to 82%.

Reaction Scheme

$$

\text{4-bromo-2-fluorobenzonitrile} + \text{NH}_3 \rightarrow \text{this compound}

$$

Method 3: Multi-step Synthesis from Phenolic Compounds

This approach involves several steps, starting from phenolic compounds:

Step 1 : Bromination of a fluorinated phenol to introduce bromine.

- Reagents : N-Bromosuccinimide (NBS)

- Conditions : Conducted in carbon tetrachloride at elevated temperatures.

- Yield : Approximately 90%.

Step 2 : Conversion to nitrile via dehydration.

- Reagents : Phosphorus oxychloride (POCl₃)

- Conditions : Heated under reflux.

- Yield : Final yield around 75%.

Summary Table of Yields and Conditions

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Method 1 | 4-bromo-2-fluoroaniline | NaCN, Acetic Anhydride | Reflux | 70 |

| Method 2 | 4-bromo-2-fluorobenzonitrile | NH₃ or Primary Amines | Ethanol, Elevated Temp | Up to 82 |

| Method 3 | Fluorinated Phenol | NBS, POCl₃ | Reflux for both steps | ~75 |

Post-synthesis, the crude product often requires purification to achieve the desired purity level:

Column Chromatography

This method is commonly used for separating compounds based on their polarity. A silica gel column is employed with a gradient solvent system (e.g., hexane/ethyl acetate).

Recrystallization

For high-purity needs, recrystallization from suitable solvents can be effective, especially when dealing with solid intermediates.

HPLC (High Performance Liquid Chromatography)

HPLC can be used for final purification and analysis of the product to confirm its identity and purity.

The preparation of this compound can be accomplished through various synthetic routes, each with its advantages in terms of yield and simplicity. The choice of method may depend on the availability of starting materials and desired purity levels. Further research into optimizing these methods could enhance efficiency and reduce costs in industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydroxide or organometallic compounds are employed under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of fluorescent probes and imaging agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Key Properties :

- Functional groups: Acetonitrile (−CH₂CN), amino (−NH₂), bromo (−Br), and fluoro (−F).

- Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitrile group and halogen substituents .

- Safety : Classified under GHS guidelines with specific handling precautions for inhalation and skin contact .

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two relevant compounds:

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

This compound shares a brominated aromatic ring but differs in substituents (methoxy and acetophenone groups instead of amino, fluoro, and acetonitrile).

Key Differences :

- The nitrile group in the former offers pathways for further functionalization (e.g., hydrolysis to carboxylic acids), whereas the acetophenone group in the latter is typically used in ketone-based reactions .

4-Bromo-2-fluoroaniline (Hypothetical Comparison)

| Property | This compound | 4-Bromo-2-fluoroaniline |

|---|---|---|

| Molecular Formula | C₈H₅BrFN₂ | C₆H₅BrFN |

| Functional Groups | −NH₂, −Br, −F, −CH₂CN | −NH₂, −Br, −F |

| Applications | Multi-step synthesis | Dye and pigment production |

| Reactivity | Versatile (nitrile and halogen reactivity) | Limited to amine reactions |

Key Insight: The addition of the acetonitrile group in this compound significantly broadens its synthetic utility compared to simpler halogenated anilines.

Research Findings and Data Limitations

- Safety Data : The compound’s GHS-compliant SDS highlights stricter handling requirements compared to less halogenated analogs .

- Gaps in Literature: No direct comparative studies on its physicochemical properties (e.g., melting point, solubility) or biological activity were found in the provided sources.

Biological Activity

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C9H8BrF N2

- Molecular Weight : 233.08 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

The presence of both electron-withdrawing (bromo and fluoro groups) and electron-donating (amino group) substituents on the aromatic ring enhances its antimicrobial efficacy by affecting the compound's electronic properties and lipophilicity, which are crucial for membrane penetration and interaction with microbial targets .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : Ranged from 10 µM to 25 µM, indicating moderate potency.

The anticancer activity is attributed to the compound's ability to inhibit specific kinases involved in tumor growth, such as GSK-3β, which plays a critical role in cell cycle regulation .

The biological activity of this compound is closely linked to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as COX-2, which is involved in inflammation and cancer progression.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing central nervous system pathways.

- Cell Cycle Regulation : By affecting key kinases, it alters the phosphorylation states of proteins involved in cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the phenyl ring significantly influence biological activity:

- Bromo vs. Chloro Substituents : Bromo substitution enhances antimicrobial activity compared to chloro derivatives.

- Fluoro Group Positioning : The position of the fluoro group (C6) appears critical for maintaining potency against cancer cell lines.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of phenylacetonitriles, including this compound. Results showed that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Potential

In a recent investigation into novel anticancer agents, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their ability to induce apoptosis in breast cancer cells, revealing that modifications could enhance cytotoxicity by up to threefold compared to the parent compound .

Q & A

What are the optimal synthetic routes for 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step halogenation and functional group interconversion. A plausible route includes:

- Step 1: Bromination of 2-amino-6-fluorophenol derivatives using NBS (N-bromosuccinimide) in DMF at 0–5°C to introduce the bromine atom at the para position .

- Step 2: Cyanomethylation via nucleophilic substitution, employing potassium cyanide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/dichloromethane) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.

Key Factors: Temperature control during bromination minimizes side reactions, while solvent polarity in cyanomethylation affects reaction kinetics.

How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm) show coupling patterns confirming substitution (e.g., meta-fluorine splits adjacent protons into doublets). The amino group (δ ~5.2 ppm) may appear broad due to proton exchange .

- ¹³C NMR: Nitrile carbon at ~115 ppm, aromatic carbons deshielded by electronegative substituents (Br, F) .

- X-ray Crystallography:

How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Analysis:

- Electronic Effects: Bromine (σp = +0.23) and fluorine (σp = +0.06) are meta-directing, deactivating the ring. Bromine’s polarizability enhances leaving-group ability in NAS, while fluorine’s inductive effect stabilizes transition states .

- Experimental Validation:

- Reactivity with piperidine in DMSO at 80°C shows selective substitution at the bromine site (yield: 72%), confirmed by LC-MS .

- Competitive experiments with analogs (e.g., chloro derivatives) reveal bromine’s superior leaving-group capability (kinetic studies, k = 0.45 min⁻¹) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Methodology:

- Data Triangulation:

- Compare assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) may explain discrepancies in IC₅₀ values .

- Validate purity: HPLC-MS (≥98% purity) ensures observed activity is not due to impurities (e.g., residual solvents or byproducts) .

- Mechanistic Studies:

- Surface plasmon resonance (SPR) quantifies binding affinity to target proteins (e.g., kinase inhibitors), ruling out off-target effects .

What computational strategies predict the compound’s biological targets and binding modes?

Advanced Approach:

- Molecular Docking (AutoDock Vina):

- MD Simulations (GROMACS):

- 100-ns trajectories assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

How does this compound compare structurally and functionally to analogs like 2-(4-Bromo-2-fluorophenyl)acetonitrile?

Comparative Analysis:

-

Structural Differences:

Compound Substituents Key Properties Target 2-NH₂, 4-Br, 6-F Enhanced H-bonding, polar surface area = 78 Ų Analog 4-Br, 2-F Lower solubility (LogP = 2.1 vs. 1.8) -

Functional Impact:

- The amino group in the target compound increases solubility (by ~30% in PBS) and enables Schiff base formation, useful in prodrug design .

- Bromine’s steric bulk reduces off-target interactions compared to smaller halogens (e.g., chlorine) in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.